molecular formula C16H17NO4 B1308793 3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinoline-4,8-dicarboxylic acid 4-ethyl ester CAS No. 935279-95-1

3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinoline-4,8-dicarboxylic acid 4-ethyl ester

Cat. No. B1308793
M. Wt: 287.31 g/mol
InChI Key: LQFSYWYGZHWLIW-UHFFFAOYSA-N
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Description

Typically, the description of a chemical compound includes its IUPAC name, common names, structural formula, and molecular formula.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms.



Molecular Structure Analysis

This involves the study of the arrangement of atoms within the molecule and the bonds that hold these atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, optical activity, and reactivity.


Scientific Research Applications

Synthetic Chemistry Applications

Synthesis of Cyclopentaquinoline Derivatives : The compound and its derivatives are central to the synthesis of cyclopentaquinoline frameworks. For instance, the synthesis of 4-Aryl-8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines through a three-component cyclocondensation involving 4-fluoroaniline, aromatic aldehydes, and cyclopentadiene, catalyzed by acid (CF3CO2H), showcases the flexibility of these compounds in constructing complex quinoline structures. The subsequent ozonolysis of trifluoroacetyl derivatives to obtain stable ozonides highlights their potential in organic synthesis and chemical transformations (Tolstikov et al., 2014).

Neurotropic Activity Research : Research on substituted 5-dialkylaminoacetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines involved their synthesis by amination of corresponding chloroacetyl derivatives. These studies not only focus on the synthetic accessibility of these compounds but also evaluate their biological activities, such as analgesic effects and impact on locomotor and exploratory activities, indicating a potential for pharmacological applications beyond the scope of this discussion (Krainova et al., 2009).

Cycloaddition Reactions : The involvement of these compounds in cycloaddition reactions, such as the synthesis of substituted phenanthridines and cyclopenta[c]quinolines via Lewis acid-catalyzed addition of arylamino methoxyethanones to cyclopentadienes, showcases their utility in generating polycyclic aromatic hydrocarbons with potential optical and electronic applications (Lucchini et al., 1986).

Material Science and Heterocyclic Chemistry

Green Chemistry and Heterocyclic Amine Synthesis : The compound's framework has been utilized in green chemistry protocols, such as the efficient synthesis of quinoxalines from gallic acid ethyl ester, demonstrating its relevance in sustainable chemical practices and the synthesis of heterocyclic amines (Lima & Porto, 2017).

Ozonides Formation : The formation of N-trifluoroacetyl derivatives and their ozonation to yield stable ozonides with specific configurations underscores the chemical versatility of cyclopentaquinoline derivatives for generating novel structures with potential applications in material science and as intermediates in organic synthesis (Tolstikov et al., 2011).

Safety And Hazards

This involves understanding the potential risks associated with handling or using the compound. It includes studying the compound’s toxicity, flammability, and environmental impact.


Future Directions

This involves predicting or proposing future research directions. It could include potential applications of the compound, or new reactions or syntheses that could be explored.


properties

IUPAC Name

4-ethoxycarbonyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-2-21-16(20)14-11-5-3-4-10(11)12-8-9(15(18)19)6-7-13(12)17-14/h3-4,6-8,10-11,14,17H,2,5H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQFSYWYGZHWLIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2CC=CC2C3=C(N1)C=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644894
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinoline-4,8-dicarboxylic acid 4-ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinoline-4,8-dicarboxylic acid 4-ethyl ester
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3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinoline-4,8-dicarboxylic acid 4-ethyl ester
Reactant of Route 3
3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinoline-4,8-dicarboxylic acid 4-ethyl ester
Reactant of Route 4
3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinoline-4,8-dicarboxylic acid 4-ethyl ester
Reactant of Route 5
3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinoline-4,8-dicarboxylic acid 4-ethyl ester
Reactant of Route 6
3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinoline-4,8-dicarboxylic acid 4-ethyl ester

Citations

For This Compound
1
Citations
J Saupe, Y Roske, C Schillinger, N Kamdem… - …, 2011 - Wiley Online Library
Shank is the central scaffolding protein of the postsynaptic density (PSD) protein complex found in cells of the central nervous system. Cellular studies indicate a prominent role of the …

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